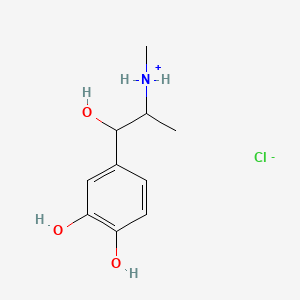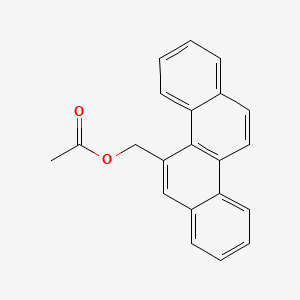
5-(Acetoxymethyl)chrysene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Acetoxymethyl)chrysene: is a polycyclic aromatic hydrocarbon (PAH) derivative It is structurally characterized by the presence of an acetoxymethyl group attached to the chrysene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Acetoxymethyl)chrysene typically involves the acetylation of 5-(hydroxymethyl)chrysene. This reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include maintaining a temperature range of 0-5°C to ensure the selective formation of the acetoxymethyl derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Acetoxymethyl)chrysene undergoes various chemical reactions, including:
Oxidation: The acetoxymethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetoxymethyl group to a hydroxymethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the chrysene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Formation of 5-(carboxymethyl)chrysene.
Reduction: Formation of 5-(hydroxymethyl)chrysene.
Substitution: Formation of various halogenated and nitrated chrysene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(Acetoxymethyl)chrysene is used as a precursor in the synthesis of more complex polycyclic aromatic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine: Research on this compound includes its potential role in studying the biological effects of PAHs. It serves as a model compound to investigate the metabolic pathways and toxicological impacts of PAHs in living organisms.
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other organic materials. Its stability and reactivity make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 5-(Acetoxymethyl)chrysene involves its interaction with cellular components, leading to the formation of reactive intermediates. These intermediates can bind to DNA, forming DNA adducts that may result in mutagenic and carcinogenic effects. The molecular targets include cytochrome P450 enzymes, which facilitate the metabolic activation of the compound. The pathways involved are primarily related to oxidative metabolism and the formation of electrophilic species that interact with nucleophilic sites in biomolecules.
Vergleich Mit ähnlichen Verbindungen
- 5-Methylchrysene
- 5-Hydroxymethylchrysene
- 5,11-Dimethylchrysene
Comparison: 5-(Acetoxymethyl)chrysene is unique due to the presence of the acetoxymethyl group, which imparts distinct chemical properties compared to its analogs. For instance, 5-Methylchrysene lacks the acetoxy functionality, making it less reactive in certain chemical transformations. Similarly, 5-Hydroxymethylchrysene has a hydroxyl group instead of an acetoxymethyl group, affecting its solubility and reactivity. 5,11-Dimethylchrysene, with two methyl groups, exhibits different steric and electronic effects, influencing its chemical behavior and biological activity.
Eigenschaften
CAS-Nummer |
71431-96-4 |
|---|---|
Molekularformel |
C21H16O2 |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
chrysen-5-ylmethyl acetate |
InChI |
InChI=1S/C21H16O2/c1-14(22)23-13-17-12-16-7-3-4-8-18(16)20-11-10-15-6-2-5-9-19(15)21(17)20/h2-12H,13H2,1H3 |
InChI-Schlüssel |
PGBXBJXJTLTDSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



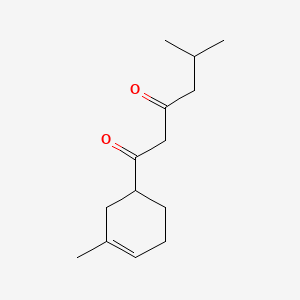


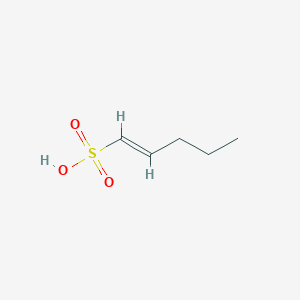
![Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]-](/img/structure/B13777801.png)
![4-Amino-3',5'-dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13777804.png)
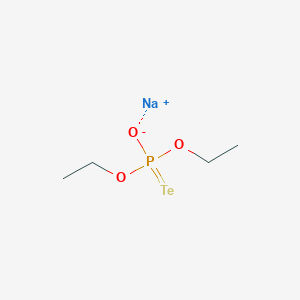

![1,4-bis-[5'-Nitropyridin-2'-yl]phenylene](/img/structure/B13777818.png)
![N,N'-[Fluoranthene-3,8-diylbis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide)](/img/structure/B13777824.png)

